molecular formula C17H24N4O2 B2957527 tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate CAS No. 1627118-64-2

tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2957527
CAS No.: 1627118-64-2
M. Wt: 316.405
InChI Key: MWXGIUQMURHXGP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a benzimidazole moiety and a tert-butyloxycarbonyl (Boc) protecting group. The benzimidazole ring is methylated at the N1 position, enhancing its stability and modulating electronic properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer, infectious diseases, and neurological disorders . Its Boc group facilitates selective deprotection during multi-step syntheses, enabling further functionalization of the piperazine nitrogen .

Properties

IUPAC Name

tert-butyl 4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-18-13-7-5-6-8-14(13)19(15)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXGIUQMURHXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylene diamine with a suitable alkylating agent.

  • Introduction of the Benzo[d]imidazole Group: The benzo[d]imidazole moiety can be introduced by reacting the piperazine with an appropriate benzene derivative under acidic conditions.

  • Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d]imidazole ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the imidazole ring to produce reduced derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized benzo[d]imidazole derivatives.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies to understand the interaction with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

  • Structure: Replaces the piperazine-Boc group with an ethyl ester and butanoate chain.
  • Key Differences: Lacks the piperazine ring, reducing basicity and hydrogen-bonding capacity. The amino group at the benzimidazole 5-position enhances polarity.
  • Applications : Primarily used as a precursor for fluorescent dyes .
  • Similarity Score : 0.69 (vs. target compound) .

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine

  • Structure : Replaces piperazine with morpholine, introducing an oxygen atom in the heterocycle.
  • Key Differences : Morpholine’s oxygen increases polarity and alters conformational flexibility compared to piperazine.
  • Applications : Explored in kinase inhibition studies due to improved solubility .

Piperazine Derivatives with Varied Substituents

tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate

  • Structure: Incorporates a cyclohexyl-dibenzylamino group on the piperazine.
  • Synthesis: Prepared via reductive amination of 4-(dibenzylamino)cyclohexan-1-one with Boc-piperazine .
  • Applications : Intermediate in antipsychotic drug development .

tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

  • Structure : Substitutes benzimidazole with a bromo-fluorophenyl group.
  • Key Differences : Aromatic halogenation introduces electrophilic sites for cross-coupling reactions.
  • Physicochemical Properties : Molecular weight = 359.24 g/mol; density = 1.4 g/cm³ .
  • Applications : Building block for PET imaging probes .

1,4-Bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine (BIPP)

  • Structure : Symmetrical bis-benzimidazolyl-phenyl-piperazine.
  • Biological Activity : Induces apoptosis in leukemia cells (IC₅₀ = 3.2–12.8 µM) via caspase-3/9 activation and mitochondrial membrane depolarization .
  • Advantage Over Target Compound : Higher potency due to extended π-π stacking interactions .

tert-Butyl 4-(4-(5-azido-1,3-dioxoisoindolin-2-yl)butanoyl)piperazine-1-carboxylate

  • Structure: Features an azido-dioxoisoindolinylbutanoyl side chain.
  • Key Differences : Azide group enables click chemistry for bioconjugation.
  • Synthesis : Prepared via HBTU-mediated coupling of Boc-piperazine with dioxoisoindoline derivatives .
  • Applications : Prodrug design and targeted drug delivery .

Comparison Table of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Biological Activity/Application Reference
Target Compound C₁₈H₂₄N₄O₂ 328.41 Benzimidazole-piperazine-Boc core Intermediate for anticancer agents
BIPP C₂₄H₂₂N₆ 394.48 Bis-benzimidazolyl-phenyl-piperazine Apoptosis inducer (leukemia)
4-(1-Methyl-benzimidazol-2-yl)morpholine C₁₂H₁₅N₃O 217.27 Morpholine substitution Kinase inhibition
tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate C₁₅H₂₀BrFN₂O₂ 359.24 Halogenated aromatic ring PET imaging precursor

Biological Activity

Tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate, also known as a derivative of benzimidazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 953071-73-3

This compound features a tert-butyl group, a piperazine ring, and a benzimidazole moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound may inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular functions.
  • Anticancer Potential : Studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various benzimidazole derivatives found that compounds with similar structures to tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against Mycobacterium tuberculosis . This suggests a promising avenue for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that benzimidazole derivatives can effectively inhibit the proliferation of cancer cell lines. One study reported that certain derivatives led to a significant reduction in cell viability in breast cancer cells, indicating potential as anticancer agents .

Anti-inflammatory Activity

Research has indicated that derivatives similar to tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine can modulate inflammatory responses. For instance, compounds were shown to reduce levels of TNF-alpha and IL-6 in activated macrophages . This suggests their potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Screening
In a high-throughput screening of a library of benzimidazole derivatives, compounds were tested against M. tuberculosis. Several candidates showed low cytotoxicity and high selectivity indices, with MIC values indicating effective inhibition at low concentrations .

Case Study 2: Cancer Cell Line Testing
A series of benzimidazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One derivative demonstrated an IC50 value below 10 µM against breast cancer cells, suggesting strong anticancer activity .

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